molecular formula C13H12N4O2 B5213323 N'-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide

N'-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide

Cat. No.: B5213323
M. Wt: 256.26 g/mol
InChI Key: WJOOGJMKBWHVNZ-UHFFFAOYSA-N
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Description

N’-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide is a compound that belongs to the class of oxamides, which are organic compounds containing the oxamide functional group This compound is characterized by the presence of two pyridine rings attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of pyridine derivatives with oxalyl chloride. One common method involves the reaction of 2-aminopyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxamide compound .

Industrial Production Methods

Industrial production of N’-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The oxamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but differ in their overall structure.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but contain an imidazo ring and a bromine atom.

Uniqueness

N’-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide is unique due to its specific oxamide functional group and the presence of two distinct pyridine rings.

Properties

IUPAC Name

N'-pyridin-2-yl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-12(16-9-10-4-3-6-14-8-10)13(19)17-11-5-1-2-7-15-11/h1-8H,9H2,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOOGJMKBWHVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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